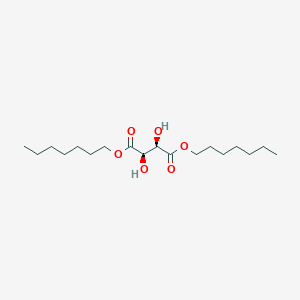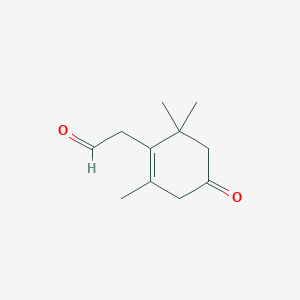
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene and contains both an aldehyde and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) . Another method includes the dehydration of key intermediates like aeginetolide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents for converting aldehydes to alcohols.
Catalysts: Various catalysts, such as palladium on carbon (Pd/C), can be used to facilitate hydrogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.
Substitution: Compounds with different functional groups replacing the aldehyde group.
Scientific Research Applications
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde involves its interaction with various molecular targets and pathways. For example, its derivatives can act as nitric oxide (NO) donors, releasing NO and other active compounds in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ) . This activity can lead to antiproliferative effects and inhibition of cell migration, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
(±)-Aeginetolide: A compound formed by the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde.
(±)-Dihydroactinidiolide: A C11-terpenic lactone formed via dehydration of aeginetolide.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-ene-1-carboxaldehyde: A structurally similar compound with a hydroxyl group.
Uniqueness
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is unique due to its combination of aldehyde and ketone functional groups within a cyclohexene ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
85458-31-7 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2,6,6-trimethyl-4-oxocyclohexen-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H16O2/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h5H,4,6-7H2,1-3H3 |
InChI Key |
NNHICWCSGPQGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)C1)(C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


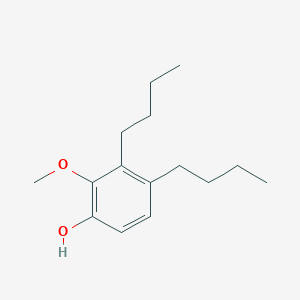
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
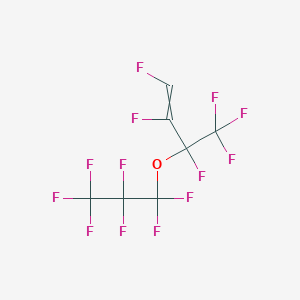
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
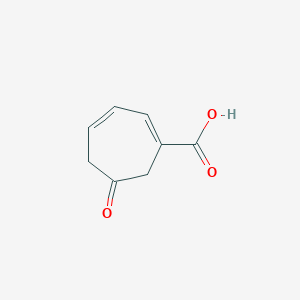
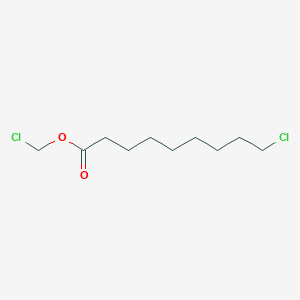

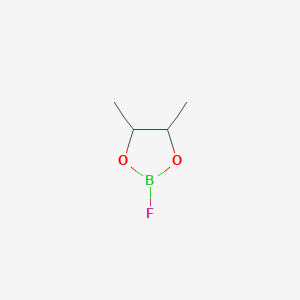
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
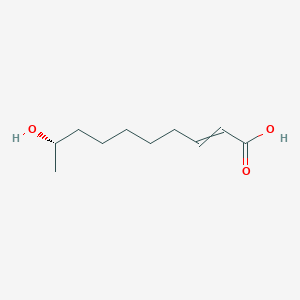
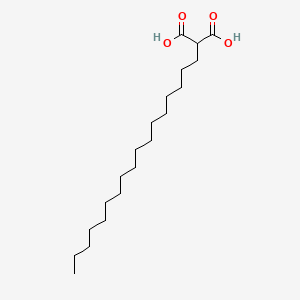

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
